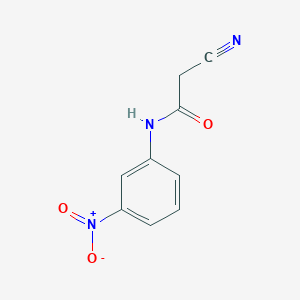

2-cyano-N-(3-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a cyano group (-CN) and a nitrophenyl group (-NO2) attached to the acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 3-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Condensation reactions: Aldehydes or ketones with acidic or basic catalysts.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted cyanoacetamides.

Condensation reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.

Reduction: Formation of 2-cyano-N-(3-aminophenyl)acetamide.

Aplicaciones Científicas De Investigación

2-cyano-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-cyano-N-(2-nitrophenyl)acetamide

- 2-cyano-N-(4-nitrophenyl)acetamide

- 2-cyano-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-cyano-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho or para positions, resulting in distinct properties and applications .

Actividad Biológica

2-Cyano-N-(3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and pharmacological properties of this compound, supported by data from various studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C9H8N4O3

- Molecular Weight : 220.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Target Enzymes : The compound has been shown to interact with various enzymes, including those involved in inflammatory and cancer pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, potentially acting as an anti-inflammatory and anticancer agent.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through modulation of cytokine production.

Case Studies and Research Findings

- Anticancer Efficacy :

- Antimicrobial Activity :

-

Anti-inflammatory Action :

- The compound was tested in a murine model of inflammation, where it significantly reduced edema formation and pro-inflammatory cytokine levels (TNF-α and IL-6), suggesting a potential mechanism for its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies:

- Absorption and Bioavailability : The compound demonstrates good oral bioavailability, attributed to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily in the liver, with cytochrome P450 enzymes playing a significant role.

- Excretion : Studies suggest renal excretion as the primary route for elimination.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 / MIC |

|---|---|---|

| Anticancer | Inhibition of HCT116 cells | IC50 = 5 μM |

| Antimicrobial | Inhibition of S. aureus | MIC = 50–100 μg/mL |

| Anti-inflammatory | Reduction in edema | Significant reduction |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | Good |

| Metabolism | Liver (CYP450 involvement) |

| Elimination | Primarily renal |

Propiedades

IUPAC Name |

2-cyano-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDLCHVIKUNVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350030 |

Source

|

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-56-6 |

Source

|

| Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.